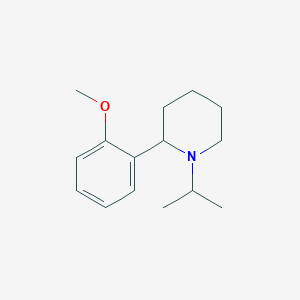![molecular formula C8H15NO B13002776 Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13002776.png)
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol is a chemical compound with a complex structure that includes a cyclopentane ring fused to a pyrrolidine ring
Preparation Methods
The synthesis of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step may involve the use of amination reactions to introduce the nitrogen atom into the ring structure.
Stereoselective reduction: To achieve the desired stereochemistry, selective reduction reactions are employed.
Functional group modifications:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the hydroxyl and amine groups within the molecule.
Scientific Research Applications
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol can be compared with other similar compounds, such as:
Rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol: This compound lacks the methyl group present in this compound, which may affect its reactivity and binding properties.
Rac-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol: This compound has a different stereochemistry and functional group arrangement, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding characteristics compared to its analogs.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aS,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol |
InChI |
InChI=1S/C8H15NO/c1-8(10)2-6-4-9-5-7(6)3-8/h6-7,9-10H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
ISQVJHQHQBFQRB-DHBOJHSNSA-N |
Isomeric SMILES |
CC1(C[C@@H]2CNC[C@@H]2C1)O |
Canonical SMILES |
CC1(CC2CNCC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)

![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13002730.png)

![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
